N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Mechanism of Action
Target of Action
The primary target of N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are yet to be fully understood. Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding pattern .
Biochemical Pathways
By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A. This affects various metabolic processes within the cell that rely on this coenzyme, leading to an overall inhibition of bacterial growth .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, one of the derivatives carrying a 4-nitro phenyl moiety displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . It’s worth noting that no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Biochemical Analysis
Biochemical Properties
Related imidazo[2,1-b]thiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific substituents present on the imidazo[2,1-b]thiazole ring .
Cellular Effects
Related compounds have been shown to exhibit cytotoxicity against certain cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking and dynamics studies on related compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with various aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxypropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides in the presence of a base such as sodium hydride
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds have been studied for their potential as antimycobacterial agents and show similar mechanisms of action
Uniqueness
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-26-9-5-8-19-17(23)16-12(2)21-11-15(20-18(21)27-16)13-6-4-7-14(10-13)22(24)25/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEHGKOPRHBGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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